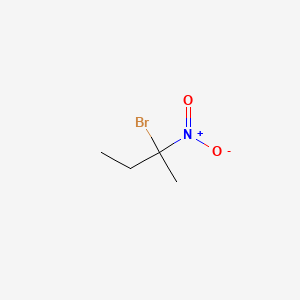![molecular formula C10H16O B14629987 [(1R)-2,2,4-Trimethylcyclopent-3-en-1-yl]acetaldehyde CAS No. 56270-99-6](/img/structure/B14629987.png)
[(1R)-2,2,4-Trimethylcyclopent-3-en-1-yl]acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is a type of aldehyde, characterized by the presence of a carbonyl group (C=O) attached to a carbon atom that is also bonded to a hydrogen atom and an alkyl or aryl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1R)-2,2,4-Trimethylcyclopent-3-en-1-yl]acetaldehyde can be achieved through several methods. One common method involves the oxidation of primary alcohols. For instance, the oxidation of [(1R)-2,2,4-Trimethylcyclopent-3-en-1-yl]methanol using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can yield the desired aldehyde .
Industrial Production Methods
In an industrial setting, the production of aldehydes often involves the hydroformylation of alkenesThis method can be adapted for the production of this compound by using the appropriate starting materials and reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
[(1R)-2,2,4-Trimethylcyclopent-3-en-1-yl]acetaldehyde undergoes various chemical reactions, including:
Addition Reactions: The carbonyl group can undergo nucleophilic addition reactions with reagents such as Grignard reagents, forming secondary or tertiary alcohols.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, PCC, Dess-Martin periodinane
Reduction: NaBH₄, LiAlH₄
Addition: Grignard reagents (RMgX), organolithium reagents (RLi)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Primary alcohols
Addition: Secondary or tertiary alcohols
Wissenschaftliche Forschungsanwendungen
[(1R)-2,2,4-Trimethylcyclopent-3-en-1-yl]acetaldehyde has several applications in scientific research:
Wirkmechanismus
The mechanism of action of [(1R)-2,2,4-Trimethylcyclopent-3-en-1-yl]acetaldehyde involves its interaction with various molecular targets. The aldehyde group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its biological activities, such as its antimicrobial effects, which are thought to result from the disruption of microbial cell membranes and proteins .
Vergleich Mit ähnlichen Verbindungen
[(1R)-2,2,4-Trimethylcyclopent-3-en-1-yl]acetaldehyde can be compared with other similar compounds, such as:
α-Campholenic aldehyde: Similar structure but different stereochemistry.
α-Campholenal: Another name for the same compound.
γ-Campholene aldehyde: A positional isomer with different properties.
These compounds share similar chemical properties due to the presence of the aldehyde group but differ in their biological activities and applications.
Eigenschaften
CAS-Nummer |
56270-99-6 |
|---|---|
Molekularformel |
C10H16O |
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
2-[(1R)-2,2,4-trimethylcyclopent-3-en-1-yl]acetaldehyde |
InChI |
InChI=1S/C10H16O/c1-8-6-9(4-5-11)10(2,3)7-8/h5,7,9H,4,6H2,1-3H3/t9-/m0/s1 |
InChI-Schlüssel |
DHLICSPYERWBQX-VIFPVBQESA-N |
Isomerische SMILES |
CC1=CC([C@H](C1)CC=O)(C)C |
Kanonische SMILES |
CC1=CC(C(C1)CC=O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-(pentan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-6,1'-cyclopropane]](/img/structure/B14629907.png)

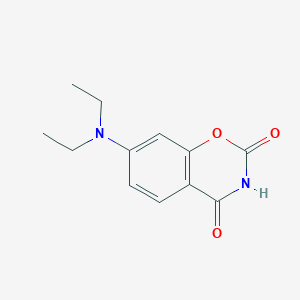
![[Phosphorothioyltri(ethane-2,1-diyl)]tris[diphenyl(sulfanylidene)-lambda~5~-phosphane]](/img/structure/B14629924.png)

![Methyl 5-[4-(1-hydroxyethyl)phenyl]furan-2-carboximidate](/img/structure/B14629940.png)
![1-[1-(2-Aminoethyl)-4,5-dihydro-1H-imidazol-2-yl]octadecan-1-one](/img/structure/B14629942.png)

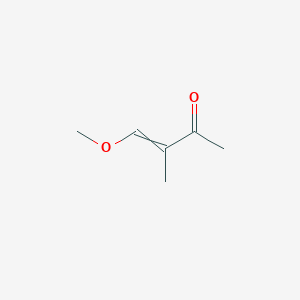
![5H-Furo[3,2-g][1]benzopyran, 2,3,6,7-tetrahydro-](/img/structure/B14629955.png)
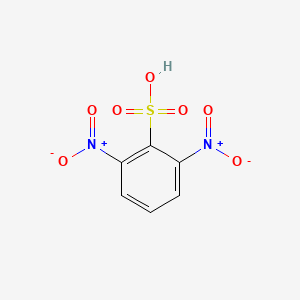
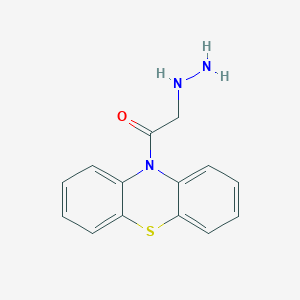
![Di([1,1'-biphenyl]-2-yl)ditellane](/img/structure/B14629971.png)
